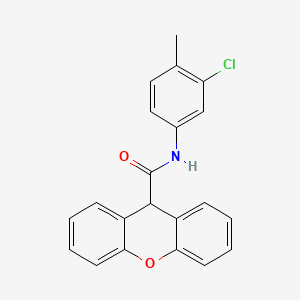

N-(3-chloro-4-methylphenyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClNO2/c1-13-10-11-14(12-17(13)22)23-21(24)20-15-6-2-4-8-18(15)25-19-9-5-3-7-16(19)20/h2-12,20H,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUNZYYDVBOPJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with 9H-xanthene-9-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinone derivatives.

Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions to form different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used under mild conditions.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in polar aprotic solvents.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted xanthene derivatives depending on the nucleophile used.

Scientific Research Applications

A. Pharmacological Studies

N-(3-chloro-4-methylphenyl)-9H-xanthene-9-carboxamide has been explored for its potential as a pharmacological agent:

- Modulation of Receptors : It serves as an allosteric modulator for metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders such as anxiety, depression, and Parkinson's disease. Studies have shown that compounds similar to this xanthene derivative can enhance or inhibit receptor signaling, providing insights into their therapeutic potential .

- Sodium Channel Inhibition : This compound has been investigated for its ability to inhibit voltage-gated sodium channels (Nav), particularly Nav 1.7, which is relevant for pain management . Such inhibition could lead to advancements in treating chronic pain conditions like neuropathy and migraine.

B. Biological Studies

The compound is also utilized in biological research:

- Enzyme Inhibition Studies : It can be used to study enzyme kinetics and inhibition mechanisms, particularly in pathways involving neurotransmitter regulation.

- Protein-Ligand Interaction Studies : The ability of this compound to bind selectively to various proteins makes it suitable for studying protein interactions and dynamics .

Industrial Applications

The unique properties of this compound lend themselves to several industrial applications:

A. Material Science

- Fluorescent Materials : Due to its structural characteristics, this compound can be incorporated into polymers or coatings that exhibit fluorescence, useful in various applications including sensors and imaging technologies.

B. Chemical Synthesis

- Building Block for Complex Molecules : It serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules with potential applications in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Porter et al., 2005 | mGluR Modulation | Established the role of mGluR inhibitors in anxiety treatment. |

| Li et al., 2006 | Pain Management | Demonstrated efficacy of sodium channel inhibitors in chronic pain models. |

| Moghaddam, 2004 | Cognitive Enhancement | Explored potential cognitive benefits from mGluR activation in schizophrenia models. |

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

*Calculated based on analogous structures.

Substituent Effects and Functional Relevance

- Chlorine’s electron-withdrawing nature may also stabilize intermolecular interactions (e.g., halogen bonding) .

- Morpholinylsulfonyl Group : Introduces polarity and hydrogen-bonding capacity, which could improve water solubility but may reduce blood-brain barrier penetration.

- Tetrazole Moiety : Serves as a carboxylic acid bioisostere, offering metabolic resistance while maintaining hydrogen-bonding capabilities.

- Methoxyethyl Chain : Balances lipophilicity and solubility, making it suitable for oral bioavailability studies.

Biological Activity

N-(3-chloro-4-methylphenyl)-9H-xanthene-9-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, mechanisms of action, and biological activity, supported by relevant research findings.

The synthesis of this compound typically involves the reaction of 3-chloro-4-methylaniline with 9H-xanthene-9-carboxylic acid. This reaction is facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane. The resulting compound has a molecular formula of C16H14ClN and a molecular weight of approximately 269.74 g/mol .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially disrupting cellular processes.

- Receptor Interaction : It can interact with various receptors, modulating signaling pathways that affect cell growth and survival .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against several bacterial strains. For instance, studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli at certain concentrations .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

This table summarizes the effectiveness of the compound against specific bacteria, indicating its potential as an antimicrobial agent.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various xanthene derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, supporting its potential use in treating infections caused by resistant strains .

- Anticancer Mechanisms : Another study focused on the compound's ability to induce apoptosis in human cancer cell lines. The research highlighted that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to programmed cell death .

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing N-(3-chloro-4-methylphenyl)-9H-xanthene-9-carboxamide?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming the molecular structure, particularly the aromatic protons of the xanthene core and substituents. Mass spectrometry (MS) verifies molecular weight. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise three-dimensional structure determination, including hydrogen bonding patterns critical for understanding solid-state interactions .

Q. What are the common chemical modification strategies for the xanthene core in this compound?

The xanthene core can undergo oxidation to form quinone derivatives using agents like KMnO₄, or reduction with LiAlH₄ to yield alcohol derivatives. Substitution reactions at the chloro and methyl groups on the phenyl ring can be achieved via nucleophilic aromatic substitution under basic conditions, enabling functional group diversification for structure-activity relationship studies .

Q. How can researchers verify the purity and stability of this compound under experimental conditions?

High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Thermal stability is assessed via Thermogravimetric Analysis (TGA), while differential scanning calorimetry (DSC) identifies phase transitions. Accelerated stability studies (40°C/75% RH for 4 weeks) evaluate degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects) of xanthene carboxamides?

Contradictions may arise from variations in assay conditions, cell lines, or compound purity. Methodological approaches include:

- Re-evaluating dose-response curves across multiple cell lines.

- Validating compound purity via HPLC and elemental analysis.

- Employing orthogonal assays (e.g., fluorescence-based binding assays vs. cell viability assays) to confirm mechanisms. Comparative studies with structural analogs can isolate substituent-specific effects .

Q. What computational strategies are effective in predicting the interaction of this compound with biological targets?

Molecular docking studies using software like AutoDock Vina model binding affinities to enzymes or receptors. Density Functional Theory (DFT) calculations predict electronic properties influencing reactivity. Molecular dynamics simulations assess stability of ligand-protein complexes over time. These methods should be cross-validated with experimental data (e.g., X-ray crystallography of co-crystals) to ensure accuracy .

Q. How do hydrogen bonding patterns influence the solid-state properties of this compound, and what analytical techniques are critical for their study?

Hydrogen bonds between the carboxamide group and adjacent molecules dictate crystal packing and stability. Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement precisely maps these interactions. Infrared (IR) spectroscopy identifies characteristic N-H and C=O stretching frequencies. Graph set analysis (as per Etter's rules) classifies hydrogen bond motifs, aiding in polymorph prediction .

Q. What experimental designs are optimal for assessing the compound’s potential as a fluorescent probe in cellular imaging?

Fluorescence quantum yield and lifetime measurements quantify emission efficiency. Confocal microscopy tracks cellular localization, while Förster Resonance Energy Transfer (FRET) assays evaluate interactions with biomolecules. Control experiments with structurally related non-fluorescent analogs distinguish specific vs. nonspecific binding .

Data Analysis and Methodological Challenges

Q. How should researchers address discrepancies in crystallographic data refinement for this compound?

Use SHELXL’s rigid-bond restraint (RIGU) to resolve anisotropic displacement parameter inconsistencies. Twin refinement with the HKLF5 format is recommended for twinned crystals. Validate hydrogen atom positions using Hirshfeld surface analysis to ensure geometric accuracy .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

Standardize synthetic protocols (e.g., reaction time, temperature). Implement Quality-by-Design (QbD) principles for critical process parameters. Use internal reference compounds (e.g., known kinase inhibitors) to normalize activity data across experiments .

Comparative and Structural Analysis

Q. How does the substitution pattern (3-chloro-4-methylphenyl) impact biological activity compared to analogs like N-(2,5-dichlorophenyl) derivatives?

The 3-chloro-4-methyl group enhances lipophilicity (logP ~3.2 vs. ~2.8 for dichloro analogs), improving membrane permeability. However, steric bulk may reduce binding affinity to flat aromatic pockets in enzymes. Competitive inhibition assays and molecular docking studies can quantify these effects .

Key Methodological Takeaways

- Synthesis & Characterization : Prioritize coupling agents (DCC/DMAP) for amide bond formation and SHELX for crystallography .

- Biological Studies : Cross-validate mechanisms using orthogonal assays and computational modeling .

- Data Integrity : Address crystallographic discrepancies with advanced SHELXL features and validate purity rigorously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.